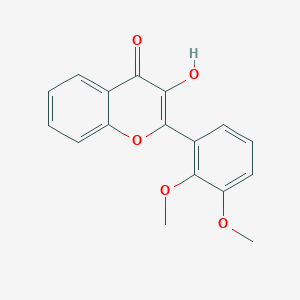

2',3'-Dimethoxy-3-hydroxyflavone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2’,3’-Dimethoxy-3-hydroxyflavone is a naturally occurring flavone, known for its strong radiation-protective effects in humans. It prevents single-stranded DNA breaks and inhibits the initiation of apoptosis in human cells . This compound is part of the flavonoid family, which is widely recognized for its diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dimethoxy-3-hydroxyflavone typically involves the oxidative cyclization of 2’-hydroxydihydrochalcones. This process can be catalyzed by palladium (II) under oxidative conditions . The reaction conditions often require specific oxidants and additives to achieve high yields.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of palladium (II) catalysis is a common approach due to its effectiveness in promoting the necessary oxidative cyclization.

化学反应分析

Types of Reactions: 2’,3’-Dimethoxy-3-hydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different flavonoid derivatives.

Reduction: It can be reduced under specific conditions to yield other flavonoid structures.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysts, oxygen, and other oxidants.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include various flavonoid derivatives, which can exhibit different biological activities.

科学研究应用

Antithrombotic Properties

Recent studies have identified 2',3'-dimethoxy-3-hydroxyflavone as a promising candidate for antithrombotic therapy. It has been shown to act as an antagonist to protease-activated receptor 4 (PAR4), which plays a significant role in thrombus formation and platelet aggregation.

- Mechanism of Action : The compound inhibits PAR4-mediated human platelet aggregation and downstream signaling pathways, including calcium mobilization and protein kinase C activation. In vitro studies demonstrated that it significantly reduced thrombus formation under arterial shear conditions in microfluidic systems .

- In Vivo Studies : In animal models, treatment with this flavonoid resulted in a significant decrease in carotid arterial occlusions induced by ferric chloride without affecting bleeding time, indicating its potential as a safer antiplatelet agent .

Tyrosinase Inhibition

Another significant application of this compound is its role as a tyrosinase inhibitor, which is crucial in the treatment of pigmentation disorders.

- Biological Significance : Tyrosinase is an enzyme involved in melanin production; thus, inhibiting its activity can help manage conditions like hyperpigmentation and melasma. Studies suggest that 3-hydroxyflavone derivatives can be tailored to enhance their inhibitory effects on tyrosinase .

- Potential Applications : This property makes it a candidate for both pharmaceutical and cosmetic applications aimed at reducing skin pigmentation issues .

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception.

- Mechanism : The compound exhibits strong free radical scavenging activity, which can protect cells from oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .

Neuroprotective Effects

Emerging research indicates that flavonoids may have neuroprotective effects.

- Research Findings : Some studies suggest that this compound might protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory conditions .

Data Summary Table

作用机制

The mechanism by which 2’,3’-Dimethoxy-3-hydroxyflavone exerts its effects involves the prevention of single-stranded DNA breaks and inhibition of apoptosis initiation in human cells . This is achieved through its interaction with molecular targets involved in the DNA damage response and apoptotic pathways.

相似化合物的比较

- 3’,4’-Dihydroxyflavonol

- 3,3’,4’-Trihydroxyflavone

- 5,7-Dideoxyquercetin

Comparison: 2’,3’-Dimethoxy-3-hydroxyflavone is unique due to its strong radiation-protective effects, which are not as pronounced in similar compounds. Its specific methoxy and hydroxy substitutions contribute to its distinct biological activities and chemical reactivity.

生物活性

2',3'-Dimethoxy-3-hydroxyflavone (DMF) is a naturally occurring flavonoid known for its diverse biological activities, particularly its protective effects against radiation and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

DMF has been recognized for its significant radiation-protective effects . It prevents single-stranded DNA breaks and inhibits apoptosis in human cells, making it a compound of interest in both cellular biology and therapeutic applications related to radiation exposure .

The biological activity of DMF is primarily mediated through several biochemical pathways:

- Nitric Oxide (NO) Pathway : DMF interacts with the nitric oxide pathway, influencing various cellular functions.

- Reactive Oxygen Species (ROS) : DMF reduces Nox2-dependent superoxide production, which is crucial in preventing oxidative stress-related damage.

- Apoptosis Inhibition : The compound effectively inhibits the initiation of apoptosis, thereby promoting cell survival under stress conditions .

Pharmacokinetics

DMF exhibits solubility in DMSO at concentrations greater than 15 mg/ml, which facilitates its use in various experimental settings. Its pharmacokinetic profile suggests that it can be effectively administered in laboratory studies to evaluate its biological effects.

Table 1: Summary of Biological Activities

Case Studies

-

Radiation Protection :

- A study demonstrated that DMF significantly reduced DNA damage in human cells exposed to ionizing radiation. This was attributed to its ability to prevent oxidative stress and maintain cellular integrity.

- Antithrombotic Effects :

-

Cytotoxicity Against Tumor Cells :

- Various assays, including MTT and colony-forming assays, were employed to evaluate the cytotoxic effects of DMF on different cancer cell lines. Results indicated that DMF could inhibit cell proliferation and induce apoptosis in specific tumor types, highlighting its potential as an anticancer agent .

属性

IUPAC Name |

2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUIFZDBIBQKJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。